
Iminostilbene
Übersicht
Beschreibung
Iminostilbene, also known as 5H-dibenz[b,f]azepine, is a chemical compound with the molecular formula C14H11N. It is a heterocyclic compound consisting of two benzene rings fused to an azepine ring. This compound is a key intermediate in the synthesis of various pharmaceuticals, including carbamazepine and oxcarbazepine, which are used as anticonvulsants .
Synthetic Routes and Reaction Conditions:
Intramolecular Rearrangement: One method involves an intramolecular rearrangement reaction of 1-phenylindole in an acidic system using sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds.
Catalytic Dehydrogenation: Another method uses iminodibenzyl as a raw material.
Industrial Production Methods:
- The industrial production of this compound often involves the bromination method, where iminodibenzyl is subjected to acidylation, bromination, dehydrobromination, and further acidylation. this method has drawbacks such as low conversion rates and environmental impact due to the use of bromine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Cardioprotection and Inflammation Modulation
Recent studies have highlighted the cardioprotective effects of iminostilbene, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury. A notable study demonstrated that ISB modulates macrophage inflammation, significantly reducing myocardial injury by targeting pyruvate kinase isozyme type M2 (PKM2). The compound was found to improve cardiac function and decrease the levels of inflammatory cytokines both in vivo and in vitro. Specifically, ISB reduced macrophage-mediated inflammation, leading to enhanced cardiac protection during MI/R events .
1.2 Neuroprotective Effects
This compound exhibits strong anti-neurodegenerative properties. It has been shown to protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit inflammatory pathways further supports its potential therapeutic role in neuroprotection .
Material Science Applications
2.1 Crystallization Enhancer
This compound has been studied for its role as a crystallization enhancer for other compounds, notably carbamazepine. Research indicates that the presence of this compound significantly accelerates the crystallization process of carbamazepine from hours to mere minutes when used as a precursor. This effect is attributed to this compound's ability to serve as a template for carbamazepine crystallization, promoting more ordered crystal growth .
Application Area | Specific Use Case | Mechanism/Effect |
---|---|---|
Pharmacology | Cardioprotection | Reduces macrophage inflammation via PKM2 targeting |
Neuroprotection | Inhibits apoptosis and oxidative stress | |
Material Science | Crystallization enhancement | Acts as a template for carbamazepine growth |
Synthesis and Characterization
This compound can be synthesized through various methods, including dehydrogenation processes involving iminodibenzyl as a precursor. The synthesis conditions can significantly affect yield and purity, with recent advancements aiming to optimize these parameters for better production efficiency .
Case Studies
4.1 Study on Myocardial Ischemia-Reperfusion Injury
In an experimental setup involving rat models, ISB was administered during induced MI/R injury. Results showed a marked improvement in cardiac function and a reduction in infarct size compared to control groups. This study underscored the potential of ISB as a therapeutic agent in cardiovascular diseases .
4.2 Crystallization Dynamics of Carbamazepine
A detailed investigation into the crystallization dynamics revealed that when ISB was added to carbamazepine solutions, it not only sped up crystallization but also improved the structural integrity of the resulting crystals. This finding suggests practical applications in pharmaceutical manufacturing where rapid crystallization is desired .
Wirkmechanismus
The mechanism of action of iminostilbene and its derivatives, such as carbamazepine, involves the inhibition of voltage-gated sodium channels. This stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses. Additionally, it inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A 10-keto analog of carbamazepine, with similar therapeutic effects.
Depramine: Another compound based on the dibenzazepine structure, used as an antidepressant.
Uniqueness:
- This compound serves as a crucial intermediate in the synthesis of these pharmaceuticals, highlighting its importance in medicinal chemistry. Its unique structure allows for the formation of various derivatives with significant therapeutic applications .
Biologische Aktivität
Iminostilbene (ISB) is a dibenzoazepine compound known for its diverse biological activities, particularly in the fields of cardioprotection, neuroprotection, and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound is chemically related to carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. Its structural properties allow it to interact with various biological targets, leading to multiple therapeutic effects. The primary mechanism involves modulation of key enzymes and inflammatory pathways.
- Molecular Target : Recent studies have identified pyruvate kinase isozyme type M2 (PKM2) as a significant target of ISB. By binding to PKM2, ISB reduces macrophage inflammation, which is crucial in conditions like myocardial ischemia/reperfusion (MI/R) injury .
1. Cardioprotective Effects
This compound has demonstrated robust cardioprotective properties in both in vivo and in vitro studies. Key findings include:
- In Vivo Studies : In rat models of MI/R injury, ISB improved cardiac function and reduced myocardial infarction by inhibiting macrophage-mediated inflammation. This was evidenced by decreased levels of inflammatory cytokines .
- In Vitro Studies : ISB significantly inhibited the transcription and expression levels of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
2. Neuroprotective Properties
ISB exhibits strong neuroprotective effects, particularly against neurodegenerative diseases:
- Anti-apoptotic Effects : Research indicates that ISB has anti-apoptotic properties that contribute to neuronal protection under stress conditions. It operates effectively at low concentrations, enhancing neuronal survival .
- Oxidative Stress Reduction : ISB has been shown to reduce oxidative stress markers in neuronal cells, further supporting its role in neuroprotection .
Table 1: Summary of Key Studies on this compound
Case Study Insights
- A study highlighted the role of 2-hydroxythis compound, a metabolite of carbamazepine, which was found to activate inflammasomes in immune cells. This suggests that while ISB has protective effects, its metabolites may also play a role in inflammatory responses .
- Another investigation into the anti-neurodegenerative properties of ISB showed significant reductions in markers associated with neuronal death under oxidative stress conditions .
Eigenschaften
IUPAC Name |
11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871625 | |
Record name | Iminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256-96-2 | |
Record name | Dibenz[b,f]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some efficient methods for synthesizing iminostilbene?
A1: Several methods exist for synthesizing this compound, including:
- One-step synthesis from 2-aminostilbene: This method utilizes anhydrous phosphoric acid and achieves a high yield of over 95%. []
- Reaction of o-toluidine and o-halotoluene: This "one-pot" method, catalyzed by a copper compound and L-proline in the presence of alkali, offers a simplified route with a yield exceeding 40%. []
- Intramolecular rearrangement of 1-phenylindole: This one-step method, conducted in an acidic system using sulfuric acid, phosphoric acid, or polyphosphoric acid, provides a concise route with a yield of up to 48%. []
- Catalytic dehydrogenation of iminodibenzyl: This method utilizes oxides-containing iron catalysts in the presence of steam and can achieve selectivities to this compound up to 94.9% at 90.4% iminodibenzyl conversion. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound (5H-dibenz[b,f]azepine) has the molecular formula C14H11N and a molecular weight of 193.24 g/mol.
Q3: How is this compound structurally characterized?
A3: this compound can be characterized using various spectroscopic techniques like NMR spectroscopy and mass spectrometry. Gas chromatography, coupled with mass spectrometry, has been employed to identify this compound and its metabolites in biological samples. []
Q4: Does this compound exhibit aggregation-induced emission (AIE)?
A4: While this compound itself doesn't display AIE, derivatives functionalized with specific donor groups, like in compound 2 (4‐(1,3‐dimethyl‐2,3‐dihydro‐1H‐benzimidazol‐2‐yl)‐dibenzazepine), exhibit AIE characteristics and demonstrate viscosity sensitivity. []
Q5: Can this compound be utilized in organic light-emitting devices (OLEDs)?
A5: Derivatives of this compound, like those incorporating benzothiadiazole, show potential as blue emitters in OLED devices. []
Q6: Is this compound used as a catalyst?
A6: While not typically used as a catalyst itself, this compound's synthesis often involves catalysts. For instance, the dehydrogenation of iminodibenzyl to this compound can be catalyzed by iron oxide/potassium salt catalysts. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry tools have been applied to investigate this compound. Quantum chemical calculations were used to study the antioxidant properties of this compound and related compounds, revealing their ability to transform into planar configurations upon radical formation. [] Molecular docking studies have also been used to understand the interaction of this compound derivatives with biological targets like GABA(A) receptors, providing insights into their potential anti-anxiety effects. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: Research suggests that substituting this compound at the 4-position with chlorine or a methyl group freezes the butterfly motion of the tricyclic ring system, potentially impacting its interaction with biological targets. [] Furthermore, studies on 4-substituted pirenzepine/telenzepine analogs, derived from this compound, revealed that specific atropisomers exhibit varying affinities towards the M1 muscarinic receptor. []
Q9: What is known about the stability of this compound?
A9: this compound derivatives, particularly those with N-acyl or N-aroyl substituents, undergo photochemical cyclodimerisation upon exposure to UV light, forming cyclobutane dimers. [] This sensitivity to light highlights the importance of considering storage conditions to prevent degradation.
Q10: What are the metabolic pathways of this compound in biological systems?
A10: this compound is metabolized via epoxidation of the ethylenic linkage when reacting with Fenton's reagent (Fe(II)/H2O2), a model system for cytochrome P450 activity. [] This metabolic route leads to the formation of 9-acridinecarbaldehyde, further oxidized to 9-acridone. []
Q11: Is this compound toxic? What are the safety concerns?
A11: this compound is a precursor to carbamazepine, an anticonvulsant drug. While generally considered safe for therapeutic use, carbamazepine is associated with several adverse effects, including hematological disorders. [, ] Research suggests that carbamazepine's metabolism by neutrophils leads to the formation of reactive metabolites, such as 9-acridine carboxaldehyde, which can covalently bind to cellular components, potentially contributing to toxicity. []
Q12: What analytical techniques are used to quantify this compound?
A12: Gas chromatography, particularly when coupled with mass spectrometry, is a commonly employed technique for detecting and quantifying this compound, especially in the context of pharmaceutical preparations and biological samples. [] High-performance liquid chromatography (HPLC) methods have also been developed and validated for determining this compound and related impurities in pharmaceutical formulations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.